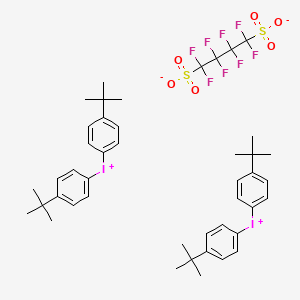
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be synthesized through a multi-step process involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester . The reaction typically requires heating and the use of a strong acid like sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Amides or different esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects .
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be compared with other esters that have similar structures but different functional groups. Some similar compounds include:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a pleasant smell, used in flavorings and fragrances.
Ethyl eicosapentaenoate: An ester of eicosapentaenoic acid, used in medical applications for its cardiovascular benefits.
Propriétés
Formule moléculaire |
C20H18O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
ethyl (Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate |
InChI |
InChI=1S/C20H18O3/c1-2-23-20(22)18(15-17-11-7-4-8-12-17)19(21)14-13-16-9-5-3-6-10-16/h3-12,21H,2,15H2,1H3/b19-18- |
Clé InChI |
NHUJELSFRYDQAJ-HNENSFHCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C#CC1=CC=CC=C1)\O)/CC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(=C(C#CC1=CC=CC=C1)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


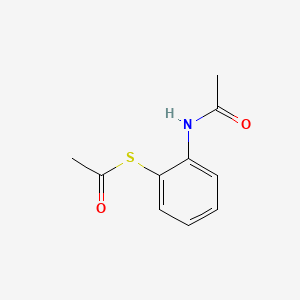

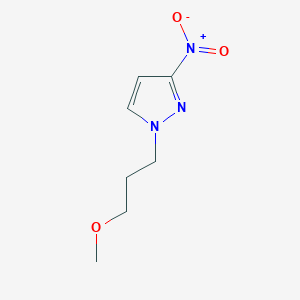
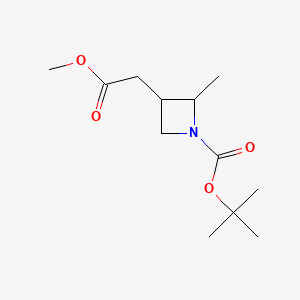
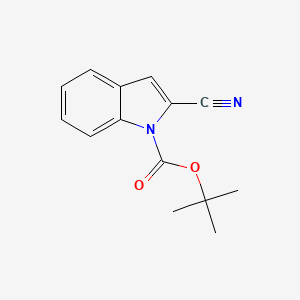
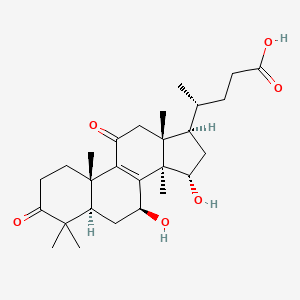
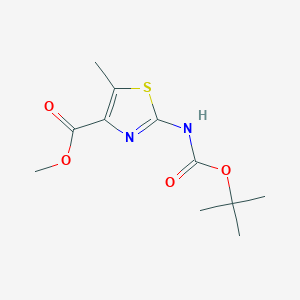

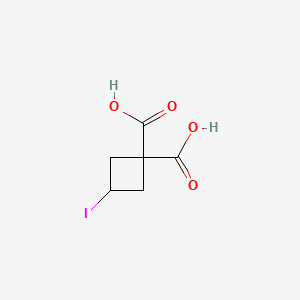
![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
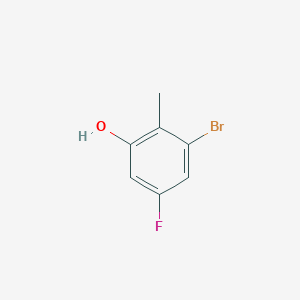
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
